
4-(Azepan-1-yl)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 4-(azepan-1-il)-4-oxobut-2-enoico: es un compuesto orgánico caracterizado por la presencia de un anillo de azepano, un grupo cetona y un grupo ácido carboxílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Condensación aldólica: Un método común para sintetizar el ácido 4-(azepan-1-il)-4-oxobut-2-enoico implica una reacción de condensación aldólica. Esta reacción típicamente utiliza un aldehído y una cetona como materiales de partida, con un catalizador básico como hidróxido de sodio o hidróxido de potasio. La reacción se lleva a cabo bajo condiciones controladas de temperatura para asegurar la formación del producto deseado.
Adición de Michael: Otra ruta sintética implica la reacción de adición de Michael, donde un nucleófilo, como un ion enolato, se agrega a un compuesto carbonílico α,β-insaturado. Este método requiere un catalizador básico y se realiza en condiciones suaves para lograr altos rendimientos.
Métodos de producción industrial: La producción industrial del ácido 4-(azepan-1-il)-4-oxobut-2-enoico puede implicar reacciones de condensación aldólica o adición de Michael a gran escala. Estos procesos están optimizados para la eficiencia, el rendimiento y la rentabilidad. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la escalabilidad y la reproducibilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El ácido 4-(azepan-1-il)-4-oxobut-2-enoico puede sufrir reacciones de oxidación, donde el grupo cetona se oxida para formar un ácido carboxílico. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El compuesto también puede sufrir reacciones de reducción, donde el grupo cetona se reduce a un alcohol. Los agentes reductores típicos incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: El anillo de azepano puede participar en reacciones de sustitución nucleofílica, donde un nucleófilo reemplaza a un grupo saliente. Los reactivos comunes para estas reacciones incluyen haluros de alquilo y sulfonatos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃), condiciones ácidas o básicas.
Reducción: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄), condiciones anhidras.
Sustitución: Haluros de alquilo, sulfonatos, disolventes apróticos polares.
Productos principales:
Oxidación: Formación de ácidos dicarboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados de azepano sustituidos.
Aplicaciones Científicas De Investigación
Química:
Catálisis: El ácido 4-(azepan-1-il)-4-oxobut-2-enoico se puede utilizar como ligando en reacciones catalíticas, mejorando la eficiencia y la selectividad de diversas transformaciones.
Síntesis orgánica: El compuesto sirve como bloque de construcción para la síntesis de moléculas más complejas, incluidos fármacos y agroquímicos.
Biología:
Inhibición enzimática: El compuesto tiene potencial como inhibidor enzimático, modulando la actividad de enzimas específicas involucradas en vías metabólicas.
Bioconjugación: Se puede utilizar en reacciones de bioconjugación para unir biomoléculas a superficies u otras moléculas, lo que facilita el estudio de procesos biológicos.
Medicina:
Desarrollo de fármacos: El ácido 4-(azepan-1-il)-4-oxobut-2-enoico se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Diagnóstico: El compuesto se puede utilizar en ensayos de diagnóstico para detectar biomoléculas específicas o marcadores de enfermedades.
Industria:
Producción de polímeros: Se puede utilizar como monómero en la producción de polímeros especiales con propiedades únicas.
Ciencia de materiales: El compuesto se explora por su potencial en el desarrollo de materiales avanzados con funcionalidades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(azepan-1-il)-4-oxobut-2-enoico involucra su interacción con objetivos moleculares, como enzimas o receptores. El compuesto puede formar enlaces covalentes o no covalentes con estos objetivos, modulando su actividad. Por ejemplo, como inhibidor enzimático, puede unirse al sitio activo de la enzima, evitando la unión del sustrato y la catálisis posterior. Las vías específicas involucradas dependen del contexto biológico y de la molécula diana.
Comparación Con Compuestos Similares
Compuestos similares:
Ácido 4-(azepan-1-il)butanoico: Este compuesto carece del grupo carbonilo α,β-insaturado presente en el ácido 4-(azepan-1-il)-4-oxobut-2-enoico, lo que da como resultado una reactividad y aplicaciones diferentes.
Ácido 4-oxo-4-piperidin-1-ilbutanoico: Este compuesto contiene un anillo de piperidina en lugar de un anillo de azepano, lo que lleva a variaciones en el comportamiento químico y la actividad biológica.
Ácido 4-(2-oxopirrolidin-1-il)butanoico:
Singularidad: El ácido 4-(azepan-1-il)-4-oxobut-2-enoico es único debido a su combinación de un anillo de azepano, un grupo cetona y un grupo ácido carboxílico. Esta estructura le permite participar en una amplia gama de reacciones químicas y lo convierte en un compuesto versátil para diversas aplicaciones científicas.
Propiedades
Número CAS |
307941-87-3 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
(E)-4-(azepan-1-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H15NO3/c12-9(5-6-10(13)14)11-7-3-1-2-4-8-11/h5-6H,1-4,7-8H2,(H,13,14)/b6-5+ |
Clave InChI |
VLDDDKJJUYIUCP-AATRIKPKSA-N |
SMILES isomérico |
C1CCCN(CC1)C(=O)/C=C/C(=O)O |
SMILES canónico |
C1CCCN(CC1)C(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



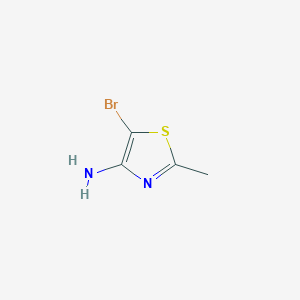

![7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11902112.png)
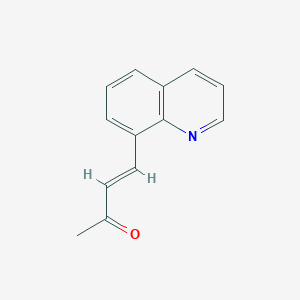
![1-(4H-furo[3,2-b]indol-2-yl)ethanone](/img/structure/B11902132.png)

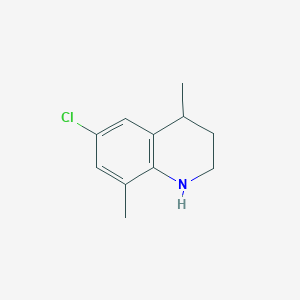
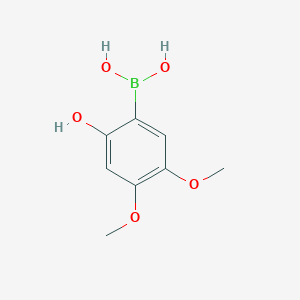

![(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11902160.png)
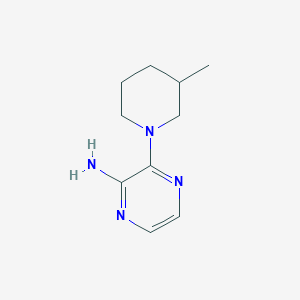
![2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11902168.png)
![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)
